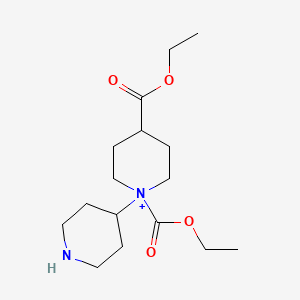
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate is a compound that belongs to the class of dihydropyridines These compounds are known for their wide range of biological activities and are extensively used in the pharmaceutical industry The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be synthesized using the Hantzsch reaction, which is a multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions using a heterogeneous catalyst such as magnesium spinel ferrite nanoparticles (MgFe2O4 MNPs). The reaction conditions include heating the reaction mixture at a specific temperature for a certain period, followed by purification of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines or other reduced forms of the compound .
科学的研究の応用
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for treating various diseases, such as hypertension and cardiovascular disorders.
作用機序
The mechanism of action of diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This action leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as muscle contraction and neurotransmitter release. The compound’s ability to modulate calcium channels makes it a potential candidate for treating cardiovascular diseases .
類似化合物との比較
Diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB)
- Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF)
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP)
These compounds share a similar dihydropyridine core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
特性
分子式 |
C16H29N2O4+ |
|---|---|
分子量 |
313.41 g/mol |
IUPAC名 |
diethyl 1-piperidin-4-ylpiperidin-1-ium-1,4-dicarboxylate |
InChI |
InChI=1S/C16H29N2O4/c1-3-21-15(19)13-7-11-18(12-8-13,16(20)22-4-2)14-5-9-17-10-6-14/h13-14,17H,3-12H2,1-2H3/q+1 |
InChIキー |
UEKPCEIYMUCSGP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC[N+](CC1)(C2CCNCC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


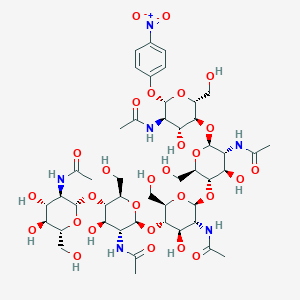


![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
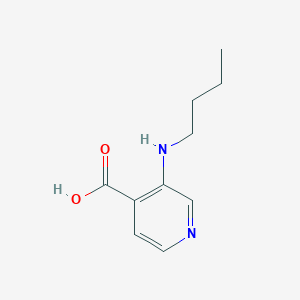
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
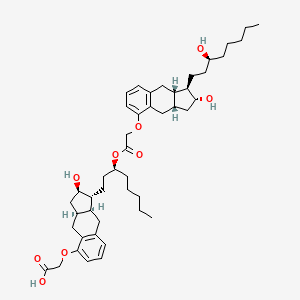
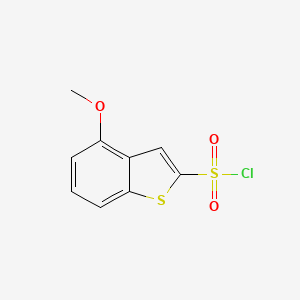
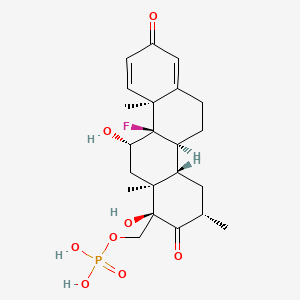
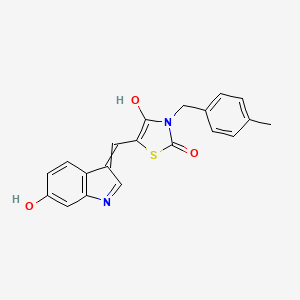

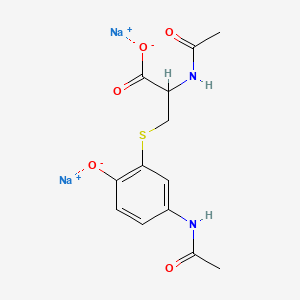
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
